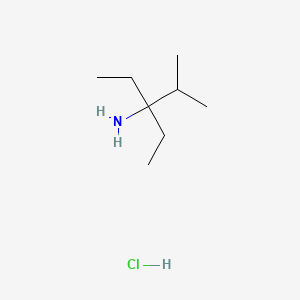
3-ethyl-2-methylpentan-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-methylpentan-3-amine hydrochloride (EMPAH) is an organic compound that has several potential applications in the field of scientific research. It is a derivative of the naturally occurring amino acid, lysine, and has been used in a variety of studies involving the synthesis of proteins, enzymes, and other biomolecules. EMPAH has also been used in studies involving drug delivery, neurodegenerative disorders, and cancer.
Wissenschaftliche Forschungsanwendungen
3-ethyl-2-methylpentan-3-amine hydrochloride has been used in a variety of scientific research applications. It has been used in studies involving the synthesis of proteins, enzymes, and other biomolecules. It has also been used in studies involving drug delivery, neurodegenerative disorders, and cancer. 3-ethyl-2-methylpentan-3-amine hydrochloride has also been used in studies involving the understanding of cell signaling pathways, as well as the development of new therapeutic agents.
Wirkmechanismus
The exact mechanism of action of 3-ethyl-2-methylpentan-3-amine hydrochloride is not fully understood. However, it is believed to act as a stabilizer for proteins and enzymes, as well as a catalyst for the synthesis of other biomolecules. It is also believed to act as a modulator of cell signaling pathways and as a receptor agonist.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-ethyl-2-methylpentan-3-amine hydrochloride are not fully understood. However, it is believed to have an effect on the synthesis of proteins and enzymes, as well as on cell signaling pathways. It is also believed to have an effect on the regulation of gene expression, as well as on the production of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-ethyl-2-methylpentan-3-amine hydrochloride in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it is also relatively stable. It is also non-toxic and does not interfere with the synthesis of other biomolecules. However, 3-ethyl-2-methylpentan-3-amine hydrochloride is also limited in its use in laboratory experiments due to its low solubility in water and its tendency to form insoluble salts.
Zukünftige Richtungen
The potential future directions for 3-ethyl-2-methylpentan-3-amine hydrochloride are numerous. It could be used in the development of new therapeutic agents, as well as in the understanding of cell signaling pathways. It could also be used in the development of new drug delivery systems, as well as in the understanding of the mechanisms of neurodegenerative disorders and cancer. Additionally, 3-ethyl-2-methylpentan-3-amine hydrochloride could be used in the development of new biosensors and diagnostic tools, as well as in the understanding of gene expression and the production of neurotransmitters.
Synthesemethoden
3-ethyl-2-methylpentan-3-amine hydrochloride is synthesized by a process known as “alkylation”, which involves the reaction of an alkyl halide (a compound containing a halogen atom bonded to a carbon atom) with an amine (a compound containing a nitrogen atom bonded to two hydrogen atoms). In the synthesis of 3-ethyl-2-methylpentan-3-amine hydrochloride, the alkyl halide is 3-bromopentane, and the amine is ethyl amine. The reaction between the two is carried out in the presence of a catalyst such as sodium hydroxide. The product of the reaction is a salt, which is then hydrolyzed to form the desired compound.
Eigenschaften
IUPAC Name |
3-ethyl-2-methylpentan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-5-8(9,6-2)7(3)4;/h7H,5-6,9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZHBMGWLUFXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3',4'-difluoro-6-[(3S)-pyrrolidin-3-yloxy]-N-{6-[(3R)-pyrrolidin-3-yloxy]-3'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl}-[1,1'-biphenyl]-3-carboxamide dihydrochloride](/img/structure/B6604312.png)

![1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B6604322.png)



![methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate](/img/structure/B6604342.png)




![2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one](/img/structure/B6604374.png)
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine](/img/structure/B6604379.png)